molecular formula C10H8Cl2N2 B1341347 4-Amino-6,8-dichloro-2-methylquinoline CAS No. 917562-01-7

4-Amino-6,8-dichloro-2-methylquinoline

Cat. No.: B1341347
CAS No.: 917562-01-7
M. Wt: 227.09 g/mol
InChI Key: XEUOBWNEEOZXBH-UHFFFAOYSA-N
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Description

4-Amino-6,8-dichloro-2-methylquinoline is an organic compound with the molecular formula C10H8Cl2N2 and a molecular weight of 227.09 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of amino and chloro substituents on the quinoline ring, which significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6,8-dichloro-2-methylquinoline typically involves the chlorination of 2-methylquinoline followed by amination. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6,8-dichloro-2-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Ammonia or primary amines are commonly used as nucleophiles in substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted quinolines can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.

    Reduction Products: Reduction can yield aminoquinoline derivatives with altered substituent patterns.

Scientific Research Applications

4-Amino-6,8-dichloro-2-methylquinoline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-6,8-dichloro-2-methylquinoline involves its interaction with specific molecular targets and pathways. The amino and chloro substituents play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 4-Amino-7,8-dichloro-2-methylquinoline
  • 4-Amino-5,8-dichloro-2-methylquinoline
  • 4-Amino-2,8-dimethylquinoline

Comparison: 4-Amino-6,8-dichloro-2-methylquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for various applications .

Properties

IUPAC Name

6,8-dichloro-2-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c1-5-2-9(13)7-3-6(11)4-8(12)10(7)14-5/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUOBWNEEOZXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588913
Record name 6,8-Dichloro-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917562-01-7
Record name 6,8-Dichloro-2-methyl-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917562-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dichloro-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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